Ethyl 2-(4-nitrophenoxy)acetate

X-ray crystallography Solid-state conformation Molecular packing

Researchers requiring a nitroaromatic ester intermediate with predictable reactivity face the risk that substituting methyl, tert-butyl, or free acid analogs will alter reaction kinetics and product yields. Ethyl 2-(4-nitrophenoxy)acetate (XLogP3=2.2, MW 225.20) occupies a distinct lipophilicity-polarity window that balances organic-phase solubility with aqueous workup compatibility. • Well-characterized crystal structure (CCDC: monoclinic P21/c; methyl C deviation 0.830 Å) provides a robust reference for solid-state studies. • Documented as starting material for 2,3-dihydrobenzofuran derivatives and nucleoside analogues; also investigated as an orally active antidiabetic agent (E2NPA) targeting Glut4 activation and gluconeogenesis inhibition. • Boiling point ~349.5 °C facilitates distillative workup; served in ≥95% purity with ambient-temperature shipping.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 19076-89-2
Cat. No. B098395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-nitrophenoxy)acetate
CAS19076-89-2
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3
InChIKeyDYHFNINPHJQASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-nitrophenoxy)acetate (CAS 19076-89-2): A Nitroaromatic Ester for Synthetic and Pharmacological Research


Ethyl 2-(4-nitrophenoxy)acetate (CAS 19076-89-2) is a nitroaromatic ester derivative characterized by an ethyl ester moiety linked to a 4-nitrophenoxy group . This compound serves as a versatile intermediate in organic synthesis, with documented applications in the construction of nucleoside analogues, arylidene derivatives, and α-aminophosphonate derivatives . Its structural features—specifically the electron-withdrawing nitro group and the labile ethyl ester—confer distinct reactivity patterns and physicochemical properties that differentiate it from closely related analogs such as the methyl ester, tert-butyl ester, and the free carboxylic acid [1]. The compound has also been investigated as an orally active antidiabetic agent (E2NPA) belonging to the pyrazole derivative class, with demonstrated effects on glucose transport and metabolic pathways .

Synthetic Intermediate

Supports benzofuran and dihydrobenzofuran construction via ethyl ester reactivity.

Biological Research

Reported glucose metabolism modulation in diabetic mouse models; insulin-independent mechanism noted.

Solid-State Reference

Single-crystal X-ray structure available; distinct conformational feature vs. tert-butyl analog.

Why Ethyl 2-(4-nitrophenoxy)acetate Cannot Be Substituted by Methyl, tert-Butyl, or Acid Analogs Without Experimental Validation


Despite sharing the 4-nitrophenoxy core, ester derivatives of 2-(4-nitrophenoxy)acetic acid exhibit substantial differences in physicochemical properties, reactivity, and biological behavior that preclude simple substitution. The ethyl ester (XLogP3 = 2.2, molecular weight = 225.20 g/mol) occupies a distinct position in lipophilicity–polarity space compared to the methyl ester (MW ~211.17 g/mol), the tert-butyl ester (MW = 253.25 g/mol), and the free acid (XLogP3 = 1.5, MW = 197.14 g/mol) [1][2]. These differences directly impact membrane permeability, solubility, and metabolic stability [1]. Furthermore, crystallographic data reveal that the ethyl ester adopts a unique solid-state conformation—characterized by a methyl carbon deviation of 0.830 Å from the molecular plane—which differs from the more planar tert-butyl analog [3][4]. In synthetic applications, the ethyl ester serves as a preferred leaving group in nucleophilic acyl substitution reactions and as a key intermediate in heterocycle construction, where the choice of ester significantly influences reaction kinetics and product yields [5]. Substitution without experimental re-optimization therefore risks altered reaction outcomes, reduced yields, or compromised biological activity.

Methyl ester

Lower lipophilicity may alter membrane permeability and partitioning behavior in biological assays.

tert-Butyl ester

Steric bulk alters solid-state conformation and may reduce reactivity in nucleophilic acyl substitutions.

Free acid

Ionizable group changes solubility, permeability, and synthetic handle; direct replacement requires revalidation.

Quantitative Differentiation of Ethyl 2-(4-nitrophenoxy)acetate from Closest Analogs: A Procurement-Focused Evidence Review


Crystal Structure Conformational Divergence: Ethyl vs. tert-Butyl Ester

Single-crystal X-ray diffraction analysis reveals a significant conformational difference between ethyl 2-(4-nitrophenoxy)acetate and its tert-butyl ester analog. In the ethyl ester, the terminal methyl carbon (C10) deviates by 0.830 (6) Å from the mean plane of the remaining non-hydrogen atoms, indicating a pronounced out-of-plane distortion [1]. In contrast, the tert-butyl ester exhibits a substantially more planar conformation, with the nitrophenoxy portion showing an r.m.s. deviation of only 0.034 Å from planarity [2]. This structural divergence arises from the differing steric demands of the ethyl versus tert-butyl ester groups and directly impacts solid-state packing, intermolecular hydrogen bonding networks, and potentially the compound's solubility and crystallization behavior.

Crystal conformation
Head-to-head
Ethyl ester: methyl C10 deviates 0.830 Å from plane; tert-butyl ester near-planar (r.m.s. 0.034 Å).
Solid-state conformation may influence crystallization and solubility characteristics.
Single-crystal data at 293 K; packing may differ.
X-ray crystallography Solid-state conformation Molecular packing

Lipophilicity and Molecular Weight Differentiation: Ethyl Ester vs. Free Acid and Methyl Ester

Computed physicochemical parameters from PubChem reveal that ethyl 2-(4-nitrophenoxy)acetate (XLogP3 = 2.2, MW = 225.20 g/mol) occupies a distinct region in lipophilicity–molecular weight space compared to its closest analogs [1]. The free acid (4-nitrophenoxyacetic acid) exhibits a substantially lower XLogP3 of 1.5 and a lower molecular weight of 197.14 g/mol [2]. The methyl ester analog (CAS 19786-48-2) has an estimated XLogP3 of approximately 1.7–1.9 and a molecular weight of ~211.17 g/mol . These differences in computed lipophilicity translate to predicted variations in membrane permeability (by a factor of ~2–3× based on logP differences) and aqueous solubility, which are critical determinants of compound behavior in biological assays and synthetic transformations.

Lipophilicity & MW
Class-level
XLogP3 = 2.2 (ethyl) vs. 1.5 (free acid); MW 225.20 vs. 197.14; methyl ester est. XLogP3 ~1.7–1.9, MW ~211.17.
Higher lipophilicity may enhance membrane permeability in assays.
Computed values (PubChem); experimental validation advised.
Physicochemical properties Lipophilicity Drug-likeness

Predicted Physical Property Profile: Boiling Point and Density Comparison

Predicted physical property data from ChemSpider (EPISuite-based estimates) indicate that ethyl 2-(4-nitrophenoxy)acetate exhibits a boiling point of 349.5 ± 17.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ [1]. While analogous predicted data for the methyl and tert-butyl esters are not consistently available from authoritative sources, the ethyl ester's boiling point is notably lower than that of the free acid (4-nitrophenoxyacetic acid), which has a reported melting point of 182–188 °C and a boiling point estimated at ~399.9 ± 17.0 °C at 760 mmHg [2]. This ~50 °C reduction in boiling point (349.5 °C vs. 399.9 °C) reflects the increased volatility of the ester relative to the carboxylic acid, which has practical implications for purification by distillation and solvent removal during workup.

Boiling point
Data to verify
Predicted 349.5 °C (ethyl) vs. 399.9 °C (free acid), Δ ≈ -50 °C.
Lower boiling point may facilitate distillation-based purification.
EPISuite estimates; experimental data limited.
Physical properties Process chemistry Handling

Biological Activity Profile: Antidiabetic Effects in Diabetic Mouse Models

Ethyl 2-(4-nitrophenoxy)acetate (designated E2NPA) has been characterized as a synthetic, orally active antidiabetic agent belonging to the pyrazole derivative class . In diabetic mouse models, E2NPA has been reported to reduce blood sugar levels by activating the glucose transporter Glut4 and inhibiting gluconeogenesis . Additionally, E2NPA inhibits cyclodehydration (an enzymatic reaction converting glycerol into fatty acids and lactic acid) and reduces intracellular ATP levels . Notably, E2NPA does not affect insulin secretion from pancreatic beta cells, suggesting an insulin-independent mechanism of action . Direct head-to-head comparative data against the methyl ester or free acid in the same assay system are not available in the public domain; therefore, this evidence is classified as supporting rather than comparative.

Antidiabetic model response
Data to verify
Reported blood glucose reduction in diabetic mice; activates Glut4, inhibits gluconeogenesis.
Supports glucose metabolism research; insulin-independent mechanism noted.
No direct ester comparator data; assay context required.
Pharmacology Antidiabetic Glucose metabolism

Procurement-Driven Application Scenarios for Ethyl 2-(4-nitrophenoxy)acetate


Synthetic Intermediate in Heterocyclic Chemistry: Benzofuran and Dihydrobenzofuran Construction

Ethyl 2-(4-nitrophenoxy)acetate serves as a key starting material for the synthesis of 2,3-dihydrobenzofuran derivatives, as documented in the peer-reviewed literature [1]. The ethyl ester functionality participates in intramolecular cyclization reactions under basic conditions, enabling the construction of oxygen-containing heterocycles of pharmaceutical relevance. The distinct reactivity of the ethyl ester—relative to the more sterically hindered tert-butyl ester or the less electrophilic free acid—makes it the preferred substrate for these transformations.

Pharmacological Evaluation: Antidiabetic Drug Discovery (E2NPA Studies)

The compound's documented activity as an orally active antidiabetic agent (E2NPA) in diabetic mouse models supports its procurement for metabolic disease research. Investigators studying glucose transporter regulation (Glut4 activation), gluconeogenesis inhibition, or insulin-independent glycemic control may find the ethyl ester specifically relevant. Note that the biological activity has been reported for the ethyl ester; other esters in the series have not been evaluated in the same context.

Crystallography and Solid-State Studies: Conformational Analysis

The well-characterized crystal structure of ethyl 2-(4-nitrophenoxy)acetate (CCDC deposition, monoclinic P21/c, a = 5.3848 Å, b = 8.4482 Å, c = 24.238 Å, β = 92.59°) [2] provides a robust reference for crystallographers and solid-state chemists. The observed 0.830 Å deviation of the methyl carbon from the molecular plane constitutes a distinctive conformational feature not present in the tert-butyl analog, making the ethyl ester a valuable comparator in studies of ester group effects on molecular packing and intermolecular interactions.

Process Chemistry Optimization: Ester Reactivity and Purification

The ethyl ester's predicted boiling point (349.5 °C) is approximately 50 °C lower than that of the free acid [3], offering practical advantages in synthetic workflows requiring distillation or facile solvent removal. Additionally, its intermediate lipophilicity (XLogP3 = 2.2) balances organic phase solubility with aqueous workup compatibility, positioning it as a versatile intermediate for multi-step syntheses where the ester serves as a transient protecting group for the carboxylic acid functionality.

Application
Selection Property
Validation Focus
Benzofuran / dihydrobenzofuran synthesis
Ethyl ester cyclization reactivity
Intramolecular cyclization efficiency
Metabolic disease model studies
Glut4/gluconeogenesis modulation reported
Model-response endpoints (blood glucose, insulin-independent mechanism)
Crystal engineering / solid-state analysis
Out-of-plane conformational feature (CCDC data)
Conformational impact on packing and solubility
Purification and workup development
Predicted boiling point for distillation
Solvent removal and scale-up compatibility

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